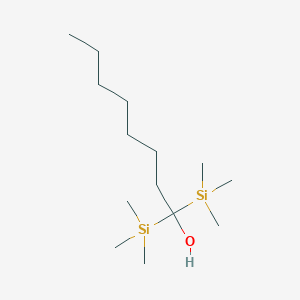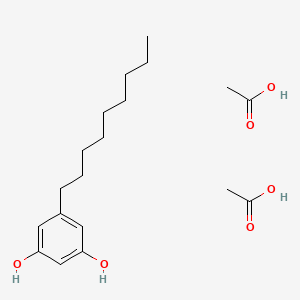
Acetic acid;5-nonylbenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;5-nonylbenzene-1,3-diol is a compound that features both acetic acid and diol functional groups. This compound is characterized by the presence of a benzene ring substituted with a nonyl group and two hydroxyl groups at the 1 and 3 positions. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-nonylbenzene-1,3-diol typically involves the reaction of nonylbenzene with acetic acid under specific conditions. One common method is the Friedel-Crafts acylation, where nonylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetic acid group onto the benzene ring.
Another approach involves the hydroxylation of nonylbenzene to introduce the hydroxyl groups at the 1 and 3 positions. This can be achieved using reagents such as osmium tetroxide or potassium permanganate, which facilitate the addition of hydroxyl groups to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The hydroxylation step can be optimized using catalytic processes to enhance yield and selectivity.
化学反応の分析
Types of Reactions
Acetic acid;5-nonylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The acetic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Ethers or esters.
科学的研究の応用
Acetic acid;5-nonylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of acetic acid;5-nonylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
Phenol: Similar in having a hydroxyl group attached to a benzene ring, but lacks the nonyl group and acetic acid functionality.
Benzyl alcohol: Contains a hydroxyl group attached to a benzene ring, but differs in the position and number of hydroxyl groups.
Nonylphenol: Similar in having a nonyl group attached to a benzene ring, but lacks the hydroxyl groups at the 1 and 3 positions.
Uniqueness
Acetic acid;5-nonylbenzene-1,3-diol is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both acetic acid and diol groups allows for diverse chemical transformations and applications in various fields.
特性
CAS番号 |
61621-54-3 |
|---|---|
分子式 |
C19H32O6 |
分子量 |
356.5 g/mol |
IUPAC名 |
acetic acid;5-nonylbenzene-1,3-diol |
InChI |
InChI=1S/C15H24O2.2C2H4O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13;2*1-2(3)4/h10-12,16-17H,2-9H2,1H3;2*1H3,(H,3,4) |
InChIキー |
AALALAMVKLFBSW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=CC(=C1)O)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


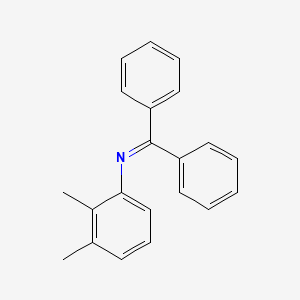

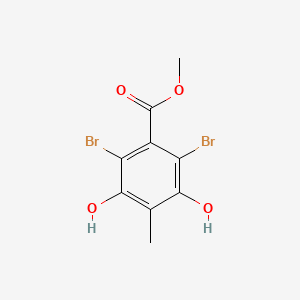

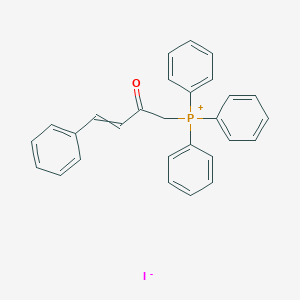
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
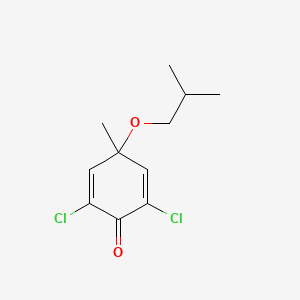
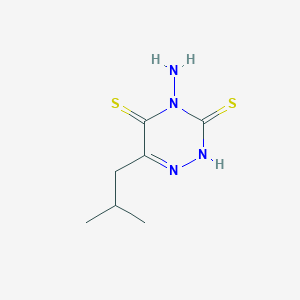
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
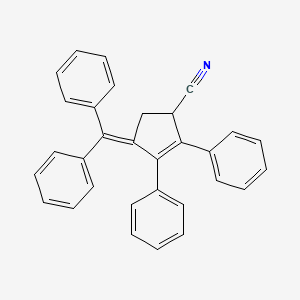

![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)
